O-Phenylhydroxylamine hydrochloride CAS number
O-Phenylhydroxylamine hydrochloride CAS number
An In-depth Technical Guide to O-Phenylhydroxylamine Hydrochloride (CAS: 6092-80-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with O-Phenylhydroxylamine hydrochloride. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, characterization, and applications, with a focus on the causality behind experimental choices.
O-Phenylhydroxylamine hydrochloride (CAS Number: 6092-80-4) is a hydroxylamine derivative of significant interest in modern organic and medicinal chemistry.[1] As a stable, crystalline solid, it serves as a crucial intermediate and building block in a variety of synthetic transformations.[1] Its utility is most pronounced in the synthesis of complex molecules, particularly in the fields of drug discovery and chemical biology, where its ability to form stable oxime ether linkages is highly valued.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, key reactions, and safe handling protocols to empower scientists in leveraging its full potential.
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. O-Phenylhydroxylamine hydrochloride is typically a white to yellow powder.[3] Key identifying and physical properties are summarized below.
Table 1: Core Properties of O-Phenylhydroxylamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 6092-80-4 | [2][3][4][5][6] |
| Molecular Formula | C₆H₇NO·HCl (or C₆H₈ClNO) | [2][3][5][7] |
| Molecular Weight | 145.59 g/mol | [2][4][5][6][7] |
| Appearance | White to yellow powder/crystals | [3][6] |
| Melting Point | ~132 °C (with decomposition) | [3][4][6] |
| Synonyms | Phenoxyamine hydrochloride | [2][3][4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture (hygroscopic) | [3][5][6] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of O-Phenylhydroxylamine hydrochloride is critical before its use in sensitive applications. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectral data can be obtained from suppliers, understanding the expected results and the protocols to acquire them is essential for quality control.[8]
Table 2: Expected Spectroscopic Data for O-Phenylhydroxylamine Hydrochloride
| Technique | Nucleus / Region | Expected Chemical Shifts / Bands | Interpretation |
| ¹H NMR | Aromatic Protons | δ ~7.0-7.5 ppm | Multiplets corresponding to the protons on the phenyl ring. |
| Amine Protons | δ >10 ppm (broad) | Highly deshielded and broad due to proton exchange and the acidic nature of the hydrochloride salt. Often exchanges with D₂O. | |
| ¹³C NMR | Aromatic Carbons | δ ~115-160 ppm | Multiple signals corresponding to the six carbons of the phenyl ring. The carbon attached to the oxygen (C-O) will be the most downfield. |
| IR Spectroscopy | N-H Stretch | ~3200-3400 cm⁻¹ (broad) | Stretching vibrations of the -NH₂⁺ group. |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. | |
| C-O Stretch | ~1200-1250 cm⁻¹ | Stretching of the aryl ether C-O bond. | |
| Mass Spectrometry (EI) | Molecular Ion (Free Base) | m/z = 109 | Corresponds to the molecular weight of the free base [C₆H₇NO]⁺. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures reproducible and high-quality data for identity confirmation.
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Sample Preparation: Accurately weigh 5-10 mg of O-Phenylhydroxylamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial. Causality: DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation, whereas D₂O will cause them to disappear.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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Insert the tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Synthesis and Purification
While commercially available, understanding the synthesis of O-Phenylhydroxylamine hydrochloride provides insight into potential impurities and handling considerations. A common laboratory-scale synthesis involves the reaction of a phenoxide with an electrophilic amine source, followed by salt formation.
A method disclosed in patent CN104529816A provides a clear workflow. It involves the formation of sodium phenoxide, which then acts as a nucleophile, attacking 2,4-dinitrobenzene oxyamine. The final step is the precipitation of the product as a hydrochloride salt.
Detailed Experimental Workflow: Synthesis
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Phenoxide Formation: In a reaction vessel under an inert nitrogen atmosphere, add sodium hydride to dimethylformamide (DMF). Cool the mixture to 0-5 °C. Slowly add a DMF solution of phenol. The sodium hydride acts as a strong base to deprotonate the phenol, forming sodium phenoxide. Maintain the temperature for 30-60 minutes.
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Nucleophilic Attack: Warm the reaction to room temperature. Slowly add a DMF solution of 2,4-dinitrobenzene oxyamine. The phenoxide ion attacks the electrophilic nitrogen, displacing the dinitrophenyl group. Allow the reaction to proceed for 2-3 hours.
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Workup & Extraction: Quench any remaining sodium hydride carefully. Add a saturated sodium bicarbonate solution and extract the free base product into diethyl ether. Wash the organic layer sequentially with a dilute alkali solution and saturated brine to remove unreacted phenol and other impurities.
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Drying: Dry the ethereal solution over anhydrous magnesium sulfate.
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Salt Formation & Isolation: Filter the drying agent and transfer the solution to a clean vessel. Bubble dry hydrogen chloride gas through the solution. O-Phenylhydroxylamine hydrochloride, being insoluble in ether, will precipitate out.
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Final Purification: Collect the solid product by filtration and dry it under vacuum.
Diagram: Synthesis Workflow
Caption: Synthetic workflow for O-Phenylhydroxylamine hydrochloride.
Key Reactions and Mechanistic Insights
The utility of O-Phenylhydroxylamine hydrochloride stems from its predictable and powerful reactivity, primarily centered on the nucleophilicity of the terminal amine.
Oxime and Nitrile Formation from Aldehydes
A cornerstone reaction is its condensation with aldehydes. This transformation is exceptionally efficient and can be performed in aqueous buffered solutions, making it ideal for complex, water-soluble substrates like carbohydrates.[2] The reaction proceeds via an oxime ether intermediate, which then eliminates phenol to yield a cyanohydrin or nitrile.[2]
This reaction is a superior alternative to traditional methods that require harsh dehydrating agents.[2] The choice of a phosphate buffer is a key experimental parameter; at low pH, the reaction is slow, but under buffered conditions (pH ~5.5-7.3), the reaction proceeds to completion efficiently.[2]
Diagram: Mechanism of Nitrile Formation
Sources
- 1. youtube.com [youtube.com]
- 2. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | 6092-80-4 [chemicalbook.com]
- 4. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. O-フェニルヒドロキシルアミン 塩酸塩 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6092-80-4|O-Phenylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
